molecular formula C18H26N4O4S B2447595 Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1421516-86-0

Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2447595
M. Wt: 394.49
InChI Key: VZMKCNNDHQKRLH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrimido[2,1-b][1,3]thiazine ring, which is less common but can be found in some specialized compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the pyrimido[2,1-b][1,3]thiazine ring. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the carbonyl groups and the nitrogen atoms in the rings could make it reactive towards both nucleophilic and electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make it more soluble in water, while the presence of the carbonyl groups could affect its reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

The compound Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate is a significant chemical entity used in the synthesis of various heterocyclic compounds. Research has shown its versatility in forming derivatives that are crucial in medicinal chemistry and pharmacological studies. For instance, the synthesis of tetrahydrobenzothiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlights the potential of such compounds in drug discovery and development processes. These synthesized compounds are investigated for their potential biological activities, including antimicrobial, antilipase, and antiurease activities, suggesting their importance in developing new therapeutic agents (Abdalha, El-Regal, El-Kassaby, & Ali, 2011; Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Enzyme Inhibitory Activities

The exploration of the compound's derivatives extends to the evaluation of their antimicrobial and enzyme inhibitory activities. Notably, the synthesis and assessment of new 1,2,4-triazol-3-one derivatives demonstrate the compound's relevance in generating entities with good antimicrobial activity against various microorganisms. This underpins the potential for these derivatives in antimicrobial drug development (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Additionally, the synthesis of dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives and their evaluation as enzyme inhibitors further underscore the compound's utility in discovering novel inhibitors that could be pivotal in treating diseases associated with enzyme dysregulation (Karimian, Eshghi, Bakavoli, Shiri, Saadatmandzadeh, Asghari, & Moradi, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has promising properties, it could be the subject of further study to explore its potential uses .

properties

IUPAC Name

ethyl 4-(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-4-14-12(3)19-17-22(16(14)24)10-13(11-27-17)15(23)20-6-8-21(9-7-20)18(25)26-5-2/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMKCNNDHQKRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate

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